molecular formula C10H10BrNS B13904045 4-Bromo-6-ethyl-2-methylphenylisothiocyanate CAS No. 1208074-82-1

4-Bromo-6-ethyl-2-methylphenylisothiocyanate

Cat. No.: B13904045
CAS No.: 1208074-82-1
M. Wt: 256.16 g/mol
InChI Key: APZCAOAVAOAXCP-UHFFFAOYSA-N
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Description

4-Bromo-6-ethyl-2-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are often used in various fields such as agriculture, medicine, and chemical research. This compound, in particular, is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a phenyl ring, along with an isothiocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-ethyl-2-methylphenylisothiocyanate typically involves the reaction of 4-bromo-6-ethyl-2-methylphenylamine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions. The general reaction scheme is as follows:

4-Bromo-6-ethyl-2-methylphenylamine+ThiophosgeneThis compound+HCl\text{4-Bromo-6-ethyl-2-methylphenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 4-Bromo-6-ethyl-2-methylphenylamine+Thiophosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-ethyl-2-methylphenylisothiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Addition Reactions: Amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Addition: Formation of thioureas or carbamates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

4-Bromo-6-ethyl-2-methylphenylisothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-6-ethyl-2-methylphenylisothiocyanate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and DNA, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells. The compound may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethylphenyl isothiocyanate
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

4-Bromo-6-ethyl-2-methylphenylisothiocyanate is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups, along with the bromine atom, can affect the compound’s steric and electronic properties, making it distinct from other isothiocyanates.

Properties

CAS No.

1208074-82-1

Molecular Formula

C10H10BrNS

Molecular Weight

256.16 g/mol

IUPAC Name

5-bromo-1-ethyl-2-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C10H10BrNS/c1-3-8-5-9(11)4-7(2)10(8)12-6-13/h4-5H,3H2,1-2H3

InChI Key

APZCAOAVAOAXCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)N=C=S

Origin of Product

United States

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